molecular formula C13H19ClF2N2O2 B6661976 2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride

2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride

Cat. No.: B6661976
M. Wt: 308.75 g/mol
InChI Key: PSXXNQOKTJYWRU-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of difluoro, methoxyethylamino, and methylbenzamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride typically involves multiple steps, including the introduction of difluoro and methoxyethylamino groups to the benzamide core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzamides, while substitution reactions can introduce new functional groups to the benzamide core.

Scientific Research Applications

2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide
  • 2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-benzamide
  • 2,4-difluoro-N-[2-(2-aminoethyl)ethyl]-5-methylbenzamide

Uniqueness

2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride is unique due to the presence of both difluoro and methoxyethylamino groups, which contribute to its distinct chemical properties and potential applications. Its specific structure allows for unique interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2.ClH/c1-9-7-10(12(15)8-11(9)14)13(18)17-4-3-16-5-6-19-2;/h7-8,16H,3-6H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXXNQOKTJYWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)NCCNCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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